molecular formula C10H11Cl B8641127 1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene CAS No. 2048-34-2

1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene

Cat. No. B8641127
CAS RN: 2048-34-2
M. Wt: 166.65 g/mol
InChI Key: PSHRIDMFBOJDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2048-34-2

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-4-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3

InChI Key

PSHRIDMFBOJDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 102-1 (2.50 g) was dissolved in methylene chloride (60 ml), triphenylphosphine (4.86 g) and N-chlorosuccinimide (2.84 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr. Triphenylphosphine (4.86 g) and N-chlorosuccinimide (2.84 g) were further added, and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with methylene chloride and washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (1.20 g) as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Three
Quantity
2.84 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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